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Compound of Interest

Compound Name: AZ-5104

Cat. No.: B605732 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the tyrosine kinase inhibitors AZ-5104 and osimertinib in their potency

against various epidermal growth factor receptor (EGFR) mutations. This analysis is supported

by experimental data from preclinical studies.

Osimertinib (AZD9291) is a third-generation EGFR tyrosine kinase inhibitor (TKI) that has

become a standard of care for non-small cell lung cancer (NSCLC) patients with activating

EGFR mutations.[1][2] AZ-5104 is an active, demethylated metabolite of osimertinib.[3][4]

Preclinical evidence indicates that while both compounds target EGFR, they exhibit different

potency profiles against various EGFR mutants and wild-type (WT) EGFR.[5][6]

Potency Against EGFR Mutants: A Quantitative
Comparison
The following table summarizes the in vitro potency (IC50 values) of AZ-5104 and osimertinib

against various EGFR mutations and WT EGFR. Lower IC50 values indicate higher potency.
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Cell Line
EGFR
Mutation
Status

AZ-5104 IC50
(nM)

Osimertinib
IC50 (nM)

Reference(s)

PC9
Exon 19 deletion

(sensitizing)
~2

More than AZ-

5104
[4][5]

NCI-H1975
L858R/T790M

(resistance)
1 - 2

More than AZ-

5104
[3][4][5]

PC-9VanR
Exon 19

deletion/T790M
1 Not specified [3][4]

LoVo Wild-Type 33
Less than AZ-

5104
[4][5]

H2073 Wild-Type 53 Not specified [3][4]

Biochemical assays further delineate the inhibitory activity of AZ-5104 against specific EGFR

mutant enzymes:

EGFR Mutant Enzyme AZ-5104 IC50 (nM) Reference(s)

EGFR L858R/T790M 1 [3][4]

EGFR L858R 6 [3][4]

EGFR L861Q 1 [3][4]

EGFR (Wild-Type) 25 [3][4]

These data consistently show that AZ-5104 is a more potent inhibitor of mutant EGFR than

osimertinib.[5] However, this increased potency extends to wild-type EGFR, resulting in a

reduced selectivity margin for AZ-5104 compared to its parent compound, osimertinib.[3][4][6]

Activity Against EGFR Exon 20 Insertions
EGFR exon 20 insertions (Ex20Ins) are a heterogeneous group of mutations generally

associated with resistance to first and second-generation EGFR TKIs.[7][8] Both osimertinib

and AZ-5104 have demonstrated activity against NSCLC harboring these mutations.[7][8]
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Studies have shown that both compounds can inhibit signaling pathways and cellular growth in

cell lines with the most prevalent Ex20Ins mutations.[7][8] In vivo studies using patient-derived

xenograft models also confirmed the anti-tumor activity of both agents against various EGFR

Ex20Ins mutant tumors.[7]

Experimental Protocols
The following are generalized experimental protocols based on methodologies frequently cited

in the referenced literature for assessing the potency of EGFR inhibitors.

In Vitro Cell Proliferation Assay
This assay determines the concentration of an inhibitor required to inhibit cell growth by 50%

(IC50).

Cell Culture: Human cancer cell lines with specific EGFR mutations (e.g., PC9, NCI-H1975)

and wild-type EGFR (e.g., LoVo) are cultured in appropriate media supplemented with fetal

bovine serum.

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of

AZ-5104 or osimertinib.

Incubation: Cells are incubated for a period of 72 hours.

Viability Assessment: Cell viability is measured using a colorimetric assay such as the

sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo.

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a

sigmoidal curve.

EGFR Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of EGFR, a key

step in its activation.

Cell Lysis: Cells treated with the inhibitors are lysed to extract proteins.
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ELISA or Western Blot: The level of phosphorylated EGFR (pEGFR) is quantified using

either an enzyme-linked immunosorbent assay (ELISA) or by separating proteins via SDS-

PAGE followed by Western blotting with an antibody specific for pEGFR.

Data Analysis: The concentration of the inhibitor that reduces pEGFR levels by 50% is

determined.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by AZ-5104 and

osimertinib, and a typical experimental workflow for evaluating their potency.
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Caption: EGFR signaling pathway and points of inhibition by AZ-5104 and osimertinib.
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Caption: Experimental workflow for comparing the potency of AZ-5104 and osimertinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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